Dodecylsuccinic acid

Overview

Description

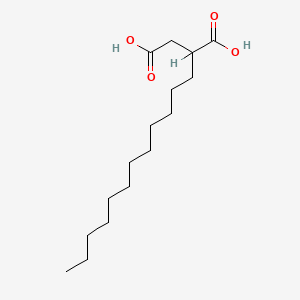

Dodecylsuccinic acid: is an organic compound with the molecular formula C16H30O4 . It is a derivative of succinic acid, where one of the hydrogen atoms is replaced by a dodecyl group (a twelve-carbon alkyl chain). This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecylsuccinic acid can be synthesized through the reaction of maleic anhydride with dodecene. The reaction typically involves the following steps:

Mixing maleic anhydride and dodecene: in a reactor.

Adding a catalyst: such as sulfuric acid to facilitate the reaction.

Heating the mixture: to a temperature range of 150-200°C.

Stirring the mixture: for several hours to ensure complete reaction.

Purifying the product: through distillation or recrystallization to obtain this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes with large-scale reactors. The use of high-efficiency catalysts and optimized reaction conditions ensures high yield and purity of the product. The process may also include steps for recycling unreacted starting materials and by-products to minimize waste and improve cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Dodecylsuccinic acid undergoes various chemical reactions, including:

Esterification: Reaction with alcohols to form esters.

Amidation: Reaction with amines to form amides.

Hydrogenation: Reduction of the double bond in the dodecyl chain.

Oxidation: Formation of dodecylsuccinic anhydride through dehydration.

Common Reagents and Conditions:

Esterification: Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., sulfuric acid), and heat.

Amidation: Amines (e.g., ethylamine, butylamine), heat, and sometimes a dehydrating agent.

Hydrogenation: Hydrogen gas, metal catalysts (e.g., palladium on carbon), and elevated pressure.

Oxidation: Dehydrating agents (e.g., acetic anhydride), heat.

Major Products:

Esters: Used in plasticizers and surfactants.

Amides: Used in lubricants and corrosion inhibitors.

Hydrogenated Products: Used in various chemical syntheses.

Anhydrides: Used in polymer production and as curing agents for epoxy resins.

Scientific Research Applications

Chemistry: Dodecylsuccinic acid is used as a building block in the synthesis of various polymers and surfactants. Its ability to undergo esterification and amidation reactions makes it valuable in creating materials with specific properties.

Biology: In biological research, this compound derivatives are used to modify proteins and polysaccharides, enhancing their stability and functionality. These modifications are crucial in developing biocompatible materials for medical applications.

Medicine: this compound and its derivatives are explored for their potential in drug delivery systems. Their amphiphilic nature allows them to form micelles and other structures that can encapsulate and deliver therapeutic agents.

Industry: In the industrial sector, this compound is used as a corrosion inhibitor, lubricant additive, and emulsifier. Its ability to form stable emulsions makes it valuable in the formulation of paints, coatings, and adhesives.

Mechanism of Action

Dodecylsuccinic acid exerts its effects through its ability to interact with various molecular targets. The dodecyl chain provides hydrophobic interactions, while the succinic acid moiety can form hydrogen bonds and ionic interactions. These properties enable this compound to modify the surface properties of materials, stabilize emulsions, and enhance the compatibility of different components in formulations.

Comparison with Similar Compounds

Octylsuccinic acid: Similar structure with an eight-carbon alkyl chain.

Hexadecylsuccinic acid: Similar structure with a sixteen-carbon alkyl chain.

Dodecenylsuccinic anhydride: An anhydride form of dodecylsuccinic acid.

Uniqueness: this compound is unique due to its balance between hydrophobic and hydrophilic properties. The twelve-carbon dodecyl chain provides sufficient hydrophobicity for applications in non-polar environments, while the succinic acid moiety ensures solubility in polar solvents. This balance makes it versatile for use in various chemical, biological, and industrial applications.

Biological Activity

Dodecylsuccinic acid (DSA), a compound derived from dodecenylsuccinic anhydride, has garnered attention for its diverse biological activities, particularly in antimicrobial applications and as a modification agent in biopolymers. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of DSA.

- IUPAC Name : 2-[(1E)-dodec-1-en-1-yl]butanedioic acid

- Molecular Formula : C₁₆H₂₈O₄

- Molecular Weight : 284.40 g/mol

- Appearance : Viscous liquid, clear yellow to red-brown

- Acid Value : 235 to 300 mg KOH/g

Antimicrobial Activity

Research has demonstrated that DSA exhibits significant antimicrobial properties. A study involving collagen hydrogels modified with dodecenylsuccinic anhydride showed sustained antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. The hydrophobic nature of DSA facilitated interactions with bacterial cell membranes, enhancing its efficacy as an antimicrobial agent .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 10 |

| Pseudomonas aeruginosa | 15 | 10 |

Biopolymer Modification

This compound is also employed in the modification of biopolymers, enhancing their properties for various applications. For instance, dodecenyl succinylated agarose has been evaluated for its emulsifying capability and encapsulation efficiency for hydrophobic compounds like docosahexaenoic acid (DHA). The encapsulation efficiency reached up to 85%, indicating its potential in food and pharmaceutical industries .

Case Study: Agarose Modification with DSA

In a study assessing the self-emulsifiable properties of dodecenyl succinic anhydride-esterified agarose (DSAG), researchers found that DSAG could encapsulate DHA effectively. The microcapsules produced demonstrated excellent oxidative stability and release characteristics under simulated gastrointestinal conditions, making them suitable for dietary supplements .

Biological Activity Assessment

Further investigations into the biological activities of DSA have revealed additional benefits:

- Anti-fatigue Activity : Studies indicate that DSA may possess anti-fatigue properties, enhancing physical endurance in experimental models .

- Hepatoprotective Effects : Research has also suggested that DSA could offer protective effects on liver cells, potentially aiding in the treatment of liver-related diseases .

Properties

IUPAC Name |

2-dodecylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O4/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18/h14H,2-13H2,1H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLAXZGYLWOGCBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30963396 | |

| Record name | 2-Dodecylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455-95-8 | |

| Record name | 2-Dodecylbutanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=455-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecylsuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Dodecylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.